![molecular formula C21H18FN5O2S B2440734 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide CAS No. 1207055-92-2](/img/structure/B2440734.png)
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H18FN5O2S and its molecular weight is 423.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
Researchers have developed methods for synthesizing hybrid molecules containing various moieties, such as penicillanic acid or cephalosporanic acid, through microwave-assisted synthesis. These compounds were tested for their antimicrobial, antilipase, and antiurease activities, demonstrating moderate to good effectiveness against test microorganisms. Some of these synthesized compounds exhibited notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antiviral Drug Discovery
In the realm of antiviral drug discovery, various compounds, including derivatives of thiazoles and pyrazines, have been explored for their potential use in treating viral infections. These studies have led to the identification of new strategies for the treatment of hemorrhagic fever virus infections and the prophylactic use of specific compounds to prevent HIV infections (De Clercq, 2009).
Design and Synthesis of GyrB Inhibitors
A series of thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These compounds underwent extensive evaluation for their antimycobacterial activity and cytotoxicity, with some showing promising results against Mycobacterium tuberculosis (Jeankumar et al., 2013).
Antimycobacterial Activity of Substituted Isosteres
Research into substituted isosteres of pyridine- and pyrazinecarboxylic acids has demonstrated their antimycobacterial activity against Mycobacterium tuberculosis. These compounds were synthesized and tested, showing varying degrees of potency, with some achieving up to 16 times the efficacy of the standard treatment, pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Photosynthetic Electron Transport Inhibitors
A study on pyrazole derivatives as inhibitors of photosynthetic electron transport explored their potential as herbicides. These compounds were tested for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, with some exhibiting inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).
Mécanisme D'action
Target of Action
The primary target of this compound is the asialoglycoprotein receptor (ASGPR) . ASGPR is a cell surface receptor that plays a crucial role in serum glycoprotein homeostasis .
Mode of Action
The compound binds to ASGPR and an extracellular protein, leading to the selective degradation of the target extracellular protein . This interaction allows the compound to modulate the activity of the target protein, thereby influencing the biological processes in which the protein is involved .
Result of Action
The compound’s action results in the degradation of the target extracellular protein . This could lead to a decrease in the protein’s activity, potentially alleviating disorders mediated by the extracellular protein .
Propriétés
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2S/c1-14-19(30-21(24-14)27-11-2-3-12-27)20(28)23-10-13-29-18-9-8-17(25-26-18)15-4-6-16(22)7-5-15/h2-9,11-12H,10,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTXPWRGNCRUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.